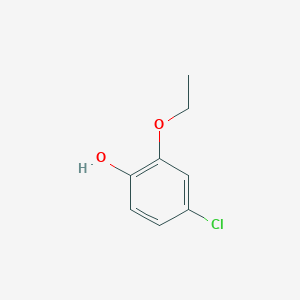
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one
説明
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, also known as DMAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAT is a thiazole-based compound that has been synthesized using different methods.
作用機序
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been shown to inhibit the activity of various protein kinases, including JAK2, FLT3, and CK2. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has also been shown to inhibit the activity of Aurora kinases, which play a crucial role in the regulation of cell division. The inhibition of protein kinases by 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one leads to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. In addition, 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been shown to have neuroprotective effects by inhibiting the activity of GSK-3β, a protein kinase that plays a crucial role in the regulation of neuronal survival and function.
実験室実験の利点と制限
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has several advantages for lab experiments. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one is a small molecule that can be easily synthesized and purified. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has some limitations for lab experiments. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has poor solubility in water, which can limit its use in some experiments. In addition, 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has low selectivity for protein kinases, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one. One future direction is the development of more selective inhibitors of protein kinases. Another future direction is the study of the role of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one in the regulation of other cellular processes, such as autophagy and mitophagy. In addition, the study of the pharmacokinetics and pharmacodynamics of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one in vivo is an important future direction for the development of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one as a therapeutic agent. Finally, the study of the potential applications of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one in other fields, such as material science and catalysis, is an exciting future direction for the study of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one.
科学的研究の応用
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQWEHWKBBIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)





![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)

![(2S,3S,4S)-4-amino-2,3-dihydroxy-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}-6-methylheptanamide](/img/structure/B3040282.png)


![Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040287.png)
